3-cyano-N-(2,2-diphenylpropyl)benzamide
Description
3-cyano-N-(2,2-diphenylpropyl)benzamide is a benzamide derivative characterized by a 3-cyano-substituted benzoyl group linked to a 2,2-diphenylpropylamine moiety.
Properties
IUPAC Name |
3-cyano-N-(2,2-diphenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-23(20-11-4-2-5-12-20,21-13-6-3-7-14-21)17-25-22(26)19-10-8-9-18(15-19)16-24/h2-15H,17H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPXHSCWGYXNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzamide Derivatives
¹Inferred molecular formula based on structural analysis.
Critical Analysis of Substituent Effects
Cyano Group
The 3-cyano substitution is conserved across all compared compounds. In CDPPB, the cyano group contributes to its role as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), a target for neurological disorders .
N-Substituent Variations
- However, steric hindrance may reduce binding efficiency compared to smaller substituents.
- Pyrazole Ring (CDPPB): The rigid pyrazole core in CDPPB likely enforces a specific conformation, optimizing interactions with mGluR5’s allosteric site .
- Difluorophenyl Oxopropyl (Compound 2c): Fluorine atoms improve metabolic stability and electron-deficient aromatic interactions, while the oxopropyl chain introduces hydrogen-bonding capability .
- Trifluoromethyl (Flutolanil): The trifluoromethyl group in flutolanil enhances fungicidal activity by resisting enzymatic degradation in agricultural settings .
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